molecular formula C11H21N B13311472 N-cyclopropyl-2-ethylcyclohexan-1-amine

N-cyclopropyl-2-ethylcyclohexan-1-amine

Cat. No.: B13311472
M. Wt: 167.29 g/mol
InChI Key: MLSIPMVVPLSTHV-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-ethylcyclohexan-1-amine is a cyclohexane-derived amine featuring a cyclopropyl substituent on the nitrogen atom and an ethyl group at the 2-position of the cyclohexane ring (Figure 1). This compound combines the conformational rigidity of the cyclohexane ring with the electronic and steric effects of the cyclopropyl group, which is known for its high ring strain and unique reactivity.

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

N-cyclopropyl-2-ethylcyclohexan-1-amine

InChI

InChI=1S/C11H21N/c1-2-9-5-3-4-6-11(9)12-10-7-8-10/h9-12H,2-8H2,1H3

InChI Key

MLSIPMVVPLSTHV-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1NC2CC2

Origin of Product

United States

Preparation Methods

Synthesis of 1-Cyclopropyl Alkyl-1-amines

A method exists for the preparation of non-racemic 1-cyclopropyl alkyl-1-amines of formula I:

\$$
\begin{aligned}
& \text{R}1 \text{ and R}2 \text{ are independently } C1 \text{-} C6 \text{-alkyl} \
& \text{The process comprises the steps of:} \
& \text{i) Condensation of a compound of formula II with a compound of formula III to form an imine of formula INT1} \
& \text{ii) Reduction to the corresponding secondary amine of formula INT2} \
& \text{iii) Debenzylation to the primary amine of formula I}
\end{aligned}
\$$

Preferred reaction conditions of step i) comprise the use of a Lewis acid in a suitable solvent. Solvents useful for reaction step i) include methanol, ethanol, iso-propanol, benzene, toluene, hexane, heptane, cyclopentane, cyclohexane, tetrahydrofuran (THF), 2-MeTHF, and isopropyl acetate or mixtures thereof. Preferred solvents include iso-propanol, toluene, heptane, THF, and 2-MeTHF or mixtures thereof. A more specific solvent is THF. Examples of suitable Lewis acids include \$$B(OiPr)_3\$$.

This synthetic route is scalable and uses inexpensive starting materials like cyclopropyl methyl ketone and S-(−)-α-phenylethylamine, making it well-suited for large-scale industrial manufacturing of non-racemic 1-cyclopropyl ethyl-1-amine, such as (S)-1-cyclopropyl ethyl-1-amine.

Multicomponent Cycloaromatization

A multicomponent cycloaromatization reaction can be used for the synthesis of polyaryl and heteropolyaryl amines. This reaction involves the coupling-cyclization of ortho-bromo(hetero)aryl ketones, terminal alkynes, and amines under ligand- and reductant-free conditions using copper catalysis, allowing for the direct incorporation of structurally and functionally diverse primary and secondary amine substrates. This method can incorporate ammonia, amino-acid derivatives, and amine-containing bioactive molecules and drugs, into the (hetero)polyaryl frameworks.

This reaction proceeds via copper(III)-acetylide species that drive the exclusive 7-endo-dig cyclization and generates C(sp2)–N bond without the formation of internal alkynes, achieving exclusive 6-endo-dig product selectivity.

Synthesis of Cyclopropanols via Simmons-Smith Reaction

Cyclopropanols can be synthesized using a modified Simmons-Smith reaction:

  • To a flask containing a stir bar, add diisopropylamine (1.1 equiv.) and THF (0.5 M) under a nitrogen atmosphere.
  • Add n-BuLi (2.5 M in hexane, 1.1 equiv.) dropwise at 0 °C.
  • Allow the mixture to warm to room temperature and stir for 1 hour.
  • Add the corresponding ketone (1.0 equiv.) at 0 °C, followed by TMSCl (1.1 equiv.).
  • Stir the mixture for 12 hours at room temperature.
  • Quench the mixture with saturated \$$NaHCO_3\$$.
  • Separate the organic layer and wash the aqueous layer with ethyl acetate.
  • Wash the combined organic layers with brine, dry over \$$Na2SO4\$$, and concentrate in a vacuum.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-2-ethylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or isocyanates in the presence of a base.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Amides, ureas.

Scientific Research Applications

N-cyclopropyl-2-ethylcyclohexan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-ethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance the binding affinity and selectivity of the compound towards its target. The amine functional group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. Detailed studies on the molecular pathways and targets are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Cyclopropyl vs. Isopropyl Groups :
    The cyclopropyl group in the target compound introduces significant ring strain (∼27 kcal/mol), enhancing reactivity in ring-opening reactions compared to the isopropyl group in N-isopropyl cyclohexyl amine . This strain may also influence hydrogen-bonding capabilities and ligand-receptor interactions in biological systems.

    • Example: Cyclopropylamines are prone to acid-catalyzed ring-opening, whereas isopropylamines exhibit greater stability under similar conditions.
  • Ethylcyclohexane vs. In contrast, the naphthyl group in N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine creates severe steric constraints, as evidenced by the need for chiral UPLC to resolve enantiomers .

Physicochemical and Optical Properties

  • Boiling Points and Solubility :
    N-isopropyl cyclohexyl amine (MW ∼155.3) is likely more volatile than the target compound (MW ∼195.3) due to lower molecular weight and reduced polarity. The naphthyl derivative (MW ∼371.5) exhibits low volatility, aligning with its bulky structure .

  • Chirality and Separation : If the target compound’s cyclohexane ring adopts a chair conformation with axial chirality, enantiomers could be resolved using chiral stationary phases (e.g., Chiralpak® AS-H), as demonstrated for similar amines (99% ee achieved) .

Biological Activity

N-Cyclopropyl-2-ethylcyclohexan-1-amine is a compound of interest due to its potential biological activities, particularly in the context of receptor modulation and neuropharmacology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group and an ethyl substituent on a cyclohexane ring, which contributes to its unique pharmacological properties. The molecular formula is C11H17NC_{11}H_{17}N.

Research indicates that this compound may act as a negative allosteric modulator at certain receptors, particularly dopamine receptors. Negative allosteric modulators bind to sites on receptors distinct from the active site, altering receptor activity without directly blocking the binding of endogenous ligands.

Key Findings:

  • Dopamine Receptor Modulation : Studies suggest that compounds similar to this compound can negatively modulate dopamine D2 receptors (D2R). This modulation can influence dopaminergic signaling pathways, which are critical in various neurological conditions such as schizophrenia and Parkinson's disease .
  • Receptor Binding Affinity : Research involving structural modifications of related compounds has shown that certain analogs exhibit enhanced affinity for D2R, suggesting that this compound could also be optimized for better receptor interaction .

Biological Activity Data

The following table summarizes key biological activities and receptor interactions reported for this compound and its analogs:

CompoundReceptor TypeActivity TypeEC50 (nM)Reference
This compoundDopamine D2Negative Allosteric ModulationTBD
Analog A (e.g., SB269652)Dopamine D2Negative Cooperativity10
Analog BSerotonin 5HT1AAgonism3.3

Case Studies

Case Study 1: Neuropharmacological Effects
In a study examining the effects of various cycloalkylamines on dopaminergic signaling, N-cyclopropyl derivatives were shown to decrease dopamine-induced cAMP production in HEK293 cells expressing D2R. This suggests a potential role in modulating dopaminergic neurotransmission, which could have implications for treating disorders like schizophrenia .

Case Study 2: Metabolic Stability
Comparative studies on metabolic stability involving related amines indicated that modifications to the cycloalkyl structure can significantly impact half-life in liver microsomes. For instance, while some derivatives showed rapid metabolism, others retained stability, suggesting avenues for optimizing pharmacokinetic profiles .

Q & A

Basic: What are the most reliable synthetic routes for N-cyclopropyl-2-ethylcyclohexan-1-amine, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves cyclohexane ring functionalization followed by N-cyclopropyl and 2-ethyl group introduction. Key approaches include:

  • Reductive amination : Reacting cyclohexanone derivatives with cyclopropylamine under hydrogenation (H₂/Pd-C) to form the amine backbone. Ethyl groups can be introduced via alkylation (e.g., ethyl bromide) .
  • Chiral resolution : For enantiopure forms, asymmetric catalysis using chiral ligands (e.g., BINAP) or enzymatic methods may be employed .
    Optimization Tips :
    • Temperature : 60–80°C for reductive amination to balance reaction rate and side-product formation.
    • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for ethyl group addition .
    • Catalyst screening : Use DOE (Design of Experiments) to test Pd/C vs. Raney Ni for hydrogenation efficiency .

Advanced: How can enantioselective synthesis of this compound be achieved, and what analytical methods validate stereochemical purity?

Methodological Answer:
Enantioselectivity is critical for pharmacological applications. Strategies include:

  • Chiral auxiliaries : Temporarily attach a chiral group (e.g., Evans oxazolidinones) during synthesis, followed by cleavage .
  • Asymmetric catalysis : Use Ru-based catalysts for transfer hydrogenation to induce chirality in the cyclohexane ring .
    Validation :
    • Chiral HPLC : Compare retention times against racemic mixtures (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase) .
    • Optical rotation : Measure [α]D²⁵ to confirm enantiomeric excess (>98% ee required for pharmaceutical intermediates) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituents (e.g., cyclopropyl CH₂ at δ 0.5–1.2 ppm, ethyl CH₃ at δ 1.0–1.3 ppm) .
  • HRMS : Confirm molecular formula (e.g., C₁₁H₂₁N, [M+H]⁺ calc. 168.1752, observed 168.1755) .
  • IR Spectroscopy : Detect amine N-H stretches (~3300 cm⁻¹) and cyclopropyl ring vibrations (~800 cm⁻¹) .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT calculations : Model transition states for cyclopropane ring opening or ethyl group substitution. Software like Gaussian or ORCA can predict activation energies .
  • MD simulations : Study solvent effects (e.g., toluene vs. THF) on reaction kinetics using GROMACS .
  • Ligand docking : Predict binding affinity with catalytic metal centers (e.g., Pd or Cu) via AutoDock Vina .

Basic: What are common impurities in this compound synthesis, and how are they resolved?

Methodological Answer:

  • Byproducts :
    • N-Ethyl derivatives : From over-alkylation; mitigate via controlled reagent stoichiometry .
    • Cyclopropane ring-opened products : Avoid protic solvents (e.g., H₂O) during synthesis .
  • Purification :
    • Column chromatography : Use silica gel with ethyl acetate:hexane gradients.
    • Recrystallization : Ethanol/water mixtures yield >95% purity .

Advanced: How do structural analogs of this compound differ in biological activity?

Methodological Answer:

  • Case Study : Compare with N-benzyl-2,2-dimethylcyclopentan-1-amine (PubChem CID: 31862).
    • Structural differences : Benzyl vs. cyclopropyl groups alter lipophilicity (logP: 3.1 vs. 2.5) .
    • Biological impact : Benzyl derivatives show higher serotonin receptor affinity, while cyclopropyl analogs exhibit metabolic stability .
  • Assays :
    • In vitro binding : Radioligand displacement assays (e.g., 5-HT₂C receptor) .
    • ADME profiling : Microsomal stability tests (human liver microsomes, t½ > 60 min preferred) .

Basic: How should researchers handle contradictory NMR data when characterizing this compound?

Methodological Answer:

  • Verify assignments : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals (e.g., cyclopropyl CH₂ vs. ethyl CH₂) .
  • Control experiments : Compare spectra with synthetic intermediates to trace signal origins .
  • Dynamic effects : Variable-temperature NMR can identify conformational exchange broadening .

Advanced: What green chemistry approaches minimize waste in this compound synthesis?

Methodological Answer:

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable alternative .
  • Catalyst recycling : Immobilize Pd nanoparticles on magnetic Fe₃O₄ for easy recovery .
  • Atom economy : Optimize stoichiometry using flow chemistry to reduce excess reagents .

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